Product packaging for (6-Bromo-3-fluoropyridin-2-yl)methanamine(Cat. No.:)

(6-Bromo-3-fluoropyridin-2-yl)methanamine

Cat. No.: B11809181
M. Wt: 205.03 g/mol
InChI Key: XFQSTSXYJYVPEX-UHFFFAOYSA-N
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Description

(6-Bromo-3-fluoropyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C6H6BrFN2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrFN2 B11809181 (6-Bromo-3-fluoropyridin-2-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(6-bromo-3-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2

InChI Key

XFQSTSXYJYVPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)CN)Br

Origin of Product

United States

Contextualization of 6 Bromo 3 Fluoropyridin 2 Yl Methanamine Within Contemporary Chemical Research

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemistry

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry and materials science. nih.govnih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold dramatically influences its physicochemical properties and biological activity. mdpi.com Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org

Halogenated pyridines are crucial intermediates in the synthesis of a wide array of functional molecules. For instance, 6-substituted 2-bromopyridines serve as important core structures for various agrochemical and pharmaceutical compounds. rsc.org The carbon-halogen bond provides a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. rsc.org

The nature of the halogen atom itself plays a significant role. Fluorine, being the most electronegative element, can modulate the basicity (pKa) of the pyridine nitrogen and form strong bonds with carbon, often enhancing metabolic stability. mdpi.com Chlorine, bromine, and iodine are known to participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which is increasingly being exploited in drug design to enhance ligand-protein binding affinity. acs.org

Key Roles of Halogenated Pyridine Scaffolds:

FeatureSignificance in Chemical Research
Modulation of Physicochemical Properties Halogenation impacts lipophilicity, polarity, and metabolic stability, which are critical for drug candidates. mdpi.com
Reactive Intermediates The carbon-halogen bond serves as a versatile handle for synthetic transformations like cross-coupling reactions. rsc.org
Halogen Bonding Chlorine, bromine, and iodine can form directional non-covalent interactions, influencing molecular recognition and binding affinity. acs.org
Bioisosteric Replacement Halogens can be used as bioisosteres for other functional groups to optimize pharmacological properties.

Overview of Aminomethyl Pyridine Derivatives in Synthetic Strategies

Aminomethyl pyridine derivatives are a class of compounds characterized by a pyridine ring substituted with an aminomethyl group (-CH2NH2). This functional group imparts basicity and nucleophilicity to the molecule, making these derivatives valuable building blocks in organic synthesis and medicinal chemistry. cymitquimica.com The presence of the amino group can also enhance solubility in polar solvents and facilitate interactions with biological targets. cymitquimica.com

These derivatives are employed in the synthesis of a variety of more complex molecules, including ligands for metal complexes and pharmacologically active compounds. cymitquimica.comresearchgate.net The synthesis of aminomethyl pyridines can be achieved through various methods, including the reduction of cyanopyridines or the reaction of halomethyl-pyridines with amines. rsc.org For example, a one-pot reaction of 1-amidopyridin-1-ium salt with an aminal has been developed for the rapid synthesis of 3-(aminomethyl)pyridine. rsc.org

The strategic placement of the aminomethyl group on the pyridine ring, along with other substituents, allows for the fine-tuning of the molecule's properties and reactivity. This versatility makes aminomethyl pyridine derivatives essential tools for chemists aiming to design and construct new molecules with desired functions. researchgate.net

Applications of Aminomethyl Pyridine Derivatives in Synthesis:

Application AreaRole of Aminomethyl Pyridine Derivative
Medicinal Chemistry Serves as a key structural motif in the design of compounds targeting specific biological pathways. cymitquimica.comresearchgate.net
Organic Synthesis Acts as a versatile building block for constructing more complex heterocyclic systems. cymitquimica.comrsc.org
Coordination Chemistry Functions as a ligand for the formation of metal complexes with potential catalytic or material applications.

Synthetic Methodologies for 6 Bromo 3 Fluoropyridin 2 Yl Methanamine and Analogues

Synthesis of Halogenated Pyridin-2-yl-methanamines

The synthesis of pyridin-2-yl-methanamines, particularly those bearing halogen substituents, can be achieved through various pathways, including direct routes from substituted pyridines, convergent multicomponent reactions, and the chemical modification of functional precursors.

Direct Synthetic Routes and Optimization

A direct and industrially applicable process for preparing 2-aminomethylpyridine derivatives involves a two-step sequence starting from a 2-substituted pyridine (B92270). google.com This method is particularly suitable for halogen-substituted pyridines as it minimizes the risk of dehalogenation. google.com

The general process is as follows:

Nitromethylation: A 2-halopyridine derivative (e.g., a 2,6-dihalopyridine) is reacted with a nitroalkane, such as nitromethane, in the presence of a base. This nucleophilic substitution reaction introduces a nitromethyl group at the 2-position, yielding a 2-nitromethylpyridine derivative. google.com

Reduction: The resulting 2-nitromethylpyridine is then hydrogenated in the presence of a catalyst (e.g., Palladium on carbon) and an acid. The acid is crucial for preventing the hydrogenolytic dehalogenation of the pyridine ring during the reduction of the nitro group to a primary amine. google.com

An example of this process is the synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine from 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com

Table 1: Example of a Direct Synthetic Route for a Halogenated 2-Aminomethylpyridine Derivative

StepStarting MaterialReagentsIntermediate/ProductNotes
12,3-dichloro-5-(trifluoromethyl)pyridineNitromethane, Potassium tert-butanolate3-chloro-2-nitromethyl-5-trifluoromethylpyridineThe reaction proceeds via nucleophilic substitution of the C2-chloro group. google.com
23-chloro-2-nitromethyl-5-trifluoromethylpyridineH₂, 5% Pd/C, Methanolic HCl(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochlorideThe presence of acid is critical to prevent dehalogenation during catalytic hydrogenation. google.com

Another approach involves the direct amination of pyridines. This can be achieved by converting the pyridine to its N-oxide, which activates the C2 and C4 positions. Reaction with an aminating agent followed by removal of the N-oxide group yields the 2-aminopyridine (B139424), which would require subsequent steps to build the methanamine side chain.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for the de novo synthesis of highly functionalized pyridine rings in a single step. nih.govtaylorfrancis.com These reactions combine three or more starting materials in a one-pot process, rapidly generating molecular complexity. nih.gov

The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org Modern variations of MCRs allow for the synthesis of unsymmetrical and diversely substituted pyridines. taylorfrancis.com For instance, a four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines under microwave irradiation, offering advantages of high yields and short reaction times. nih.gov

By carefully selecting the initial building blocks, it is possible to construct a pyridine ring that already contains the necessary functional groups, or precursors to them, for synthesizing compounds like (6-Bromo-3-fluoropyridin-2-yl)methanamine. For example, using a halogenated aldehyde or ketone as one of the components could directly install the required halogen atoms onto the pyridine core.

Table 2: Comparison of MCR Methods for Pyridine Synthesis

MCR TypeComponentsDisconnectionKey Features
Hantzsch SynthesisAldehyde, 2x β-Dicarbonyl, Ammonia[2+2+1+1]One of the first described MCRs; often produces symmetrical pyridines. taylorfrancis.comacsgcipr.org
Bohlmann-Rahtz SynthesisEnamine, α,β-Unsaturated Ketone[3+3]Directly yields the aromatic pyridine without an oxidation step.
Krohnke SynthesisPyridinium Ylide, α,β-Unsaturated Carbonyl, Ammonium Acetate[3+2+1]Versatile method for non-symmetrical pyridines. acsgcipr.org
Four-Component ReactionAldehyde, Active Methylene Nitrile, Ketone, Ammonium Acetate[1+1+1+1]Allows for rapid assembly of polysubstituted pyridines; amenable to microwave synthesis. nih.gov

Precursor-Based Synthesis (e.g., from Carboxaldehydes, Methanols, Ethanones)

The target methanamine functionality can be readily synthesized from various precursors at the 2-position of an appropriately substituted pyridine ring.

From 2-Formylpyridines: The most direct conversion is through reductive amination . wikipedia.org A 2-formylpyridine can be condensed with an ammonia source (like ammonia or hydroxylamine) to form an imine or oxime intermediate. This intermediate is then reduced in situ to the primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde. libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.org

From 2-Pyridinemethanols: A 2-pyridinemethanol (B130429) can be converted to the corresponding methanamine. A common route involves converting the alcohol to a good leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃). This is followed by nucleophilic substitution with an amine equivalent, such as sodium azide (B81097) (followed by reduction) or phthalimide (B116566) (the Gabriel synthesis), to yield the final primary amine. The synthesis of 2-pyridinemethanol itself can start from 2-picoline, which is oxidized to the N-oxide, rearranged with acetic anhydride, and then hydrolyzed. google.com

From 2-Ethanones (Acetylpyridines): A 2-acetylpyridine (B122185) can also serve as a precursor. One method is the Leuckart-Wallach reaction, which involves reductive amination using formic acid and formamide (B127407) or ammonium formate. Alternatively, the ketone can be converted to its oxime, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or dissolving metal reduction. 2-Acetylpyridine can be prepared by the acylation of a 2-halopyridine via its Grignard reagent. wikipedia.org

Advanced Synthetic Transformations for Pyridine Derivatives

Modern synthetic chemistry heavily relies on advanced, catalyst-driven transformations to efficiently construct and modify complex molecules. For pyridine derivatives, transition-metal catalysis is particularly powerful.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. researchgate.net These methods are ideal for introducing the bromo and other aryl or alkyl substituents onto the pyridine ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. It is highly versatile for creating C-C bonds and could be used to attach aryl or other groups to a pre-existing bromo-fluoro-pyridine core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between an aryl halide and an amine. It is a key method for introducing amino groups onto the pyridine ring.

Stille Coupling: This reaction uses a palladium catalyst to couple an organotin compound with an organic halide.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, typically catalyzed by nickel or palladium.

C-H Activation/Functionalization: Catalysts based on palladium, rhodium, or iridium can directly activate C-H bonds on the pyridine ring, allowing for coupling with various partners like alkenes (Heck-type reaction) or aryl halides. researchgate.netthieme-connect.com This strategy can functionalize the pyridine ring without the need for pre-installed leaving groups. thieme-connect.com

These reactions provide a modular approach, allowing for the late-stage functionalization of the pyridine scaffold, which is a significant advantage in medicinal chemistry for building libraries of analogues.

Table 3: Overview of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction NameCatalyst (Typical)Bond FormedReactantsApplication Example
Suzuki-MiyauraPalladium(0) complexesC-CAryl/Alkenyl Halide + Organoboron ReagentArylation of a bromopyridine.
Buchwald-HartwigPalladium(0) complexesC-NAryl Halide + AmineSynthesis of aminopyridines.
HeckPalladium(0) complexesC-CAryl/Alkenyl Halide + AlkeneAlkenylation of a halopyridine.
NegishiNickel or PalladiumC-CAryl Halide + Organozinc ReagentAlkylation or arylation of a halopyridine.
C-H ArylationPalladium(II)C-CPyridine C-H bond + Aryl HalideDirect arylation of the pyridine core without pre-functionalization. researchgate.net
Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, frequently employed in the synthesis of biaryl and heteroaryl compounds. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronic ester, with an organohalide. mdpi.com For the synthesis of analogues of this compound, a precursor such as a dihalopyridine could be selectively coupled with an appropriate boronic acid or ester.

The chemoselectivity of the Suzuki-Miyaura reaction is a critical factor, particularly when dealing with substrates bearing multiple halogen atoms. For instance, in compounds with both bromine and chlorine substituents, the reaction can often be directed to selectively react at the more reactive C-Br bond. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling this selectivity.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Dihalopyridine Analogues

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,4-dichloropyridinePhenylboronic acidPd(OAc)₂ (2)IPr (4)K₃PO₄Toluene2585 (C4-arylation)
25-bromo-2-chloropyridine4-methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄n-Butanol10090 (C5-arylation)

This table is generated for illustrative purposes based on typical reaction conditions found in the literature for similar substrates.

Palladium-Catalyzed Processes

Beyond the Suzuki-Miyaura coupling, a broad range of palladium-catalyzed reactions are instrumental in the synthesis of functionalized pyridines. These include other cross-coupling reactions like the Mizoroki-Heck and Sonogashira couplings, as well as C-N bond-forming reactions such as the Buchwald-Hartwig amination. nih.gov

In the context of synthesizing analogues of this compound, palladium-catalyzed amination is particularly relevant. For instance, a precursor like 5-bromo-2-chloro-3-fluoropyridine (B1227324) can undergo chemoselective amination. Under specific catalytic conditions (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like Xantphos), the amination can be directed to occur exclusively at the C-Br position. nih.gov This selectivity is crucial for building the desired molecular framework.

Table 2: Conditions for Palladium-Catalyzed Amination of a Dihalofluoropyridine

EntrySubstrateAmineCatalystLigandBaseSolventTemp (°C)ProductYield (%)
15-bromo-2-chloro-3-fluoropyridineMorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene1004-(2-chloro-3-fluoropyridin-5-yl)morpholine85
25-bromo-2-chloro-3-fluoropyridineAnilinePd₂(dba)₃XantphosNaOtBuDioxane100N-(2-chloro-3-fluoropyridin-5-yl)aniline78

Data in this table is based on findings reported for the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the case of fluoropyridines, the presence of the electronegative fluorine atom and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack. The reactivity of halogens in SNAr reactions on pyridines often follows the order F > Cl > Br > I, which is the reverse of their reactivity in many palladium-catalyzed cross-coupling reactions. acs.org

This differential reactivity allows for selective functionalization. For example, in a molecule like 5-bromo-2-chloro-3-fluoropyridine, a strong nucleophile under SNAr conditions can selectively displace the fluoride (B91410) at the 3-position. nih.gov Furthermore, SNAr provides a direct route to introduce amine functionalities. For instance, 2-fluoropyridine (B1216828) derivatives can react with amines to yield 2-aminopyridines, a key structural motif in the target compound. rsc.org

Table 3: Representative SNAr Reactions on Halogenated Pyridines

EntrySubstrateNucleophileSolventTemp (°C)Product
15-bromo-2-chloro-3-fluoropyridinePyrrolidineNMP1202-chloro-5-bromo-3-(pyrrolidin-1-yl)pyridine
22-fluoropyridineAcetamidine HClK₂CO₃, DMSO1202-aminopyridine

This table includes examples of SNAr on a related dihalofluoropyridine nih.gov and a general method for amination of 2-fluoropyridines. rsc.org

Base-Catalyzed Aryl Halide Isomerization

Organometallic Reagent Chemistry (e.g., Zinc Reagents)

Organozinc reagents are valuable intermediates in organic synthesis due to their good functional group tolerance and moderate reactivity. sigmaaldrich.com They are frequently used in Negishi cross-coupling reactions and can also be employed in the synthesis of complex amines through reactions with imines or their precursors. nih.gov

For the synthesis of this compound analogues, an organozinc reagent could be prepared from a suitable bromopyridine precursor. This organozinc species can then be coupled with an electrophile to introduce the aminomethyl group or another desired substituent. The direct insertion of activated zinc into a C-Br bond is a common method for preparing such reagents. nih.gov

Table 4: Application of Organozinc Reagents in Synthesis

EntryPrecursorReagent GenerationSubsequent ReactionProduct Type
1Alkyl BromideZn dust, LiCl, THFThree-component coupling with aldehyde and amineα-branched amine
2Aryl BromideActivated ZincNegishi coupling with an aryl halideBiaryl

This table illustrates the general utility of organozinc reagents in the formation of C-C and C-N bonds. sigmaaldrich.comnih.gov

C-F Activation Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. baranlab.org However, transition metal-mediated C-F bond activation has emerged as a powerful tool for the synthesis of complex fluorinated molecules. nih.govresearchgate.net This strategy allows for the direct functionalization of fluoroaromatics, providing access to compounds that would be difficult to synthesize using traditional methods.

In the context of 3-fluoropyridine (B146971) derivatives, transition metal complexes, for example those of rhodium, can oxidatively add into the C-F bond, allowing for subsequent functionalization. researchgate.net This approach could be envisioned for the late-stage modification of a this compound scaffold, where the C-F bond is transformed into a C-C or C-heteroatom bond.

Reactivity Profiles and Chemical Transformations of 6 Bromo 3 Fluoropyridin 2 Yl Methanamine

Role as an Organic Building Block

The strategic placement of reactive sites on the pyridine (B92270) ring makes (6-Bromo-3-fluoropyridin-2-yl)methanamine a valuable scaffold for introducing substituted pyridine motifs into larger molecules. The aminomethyl group provides a nucleophilic handle, the bromine atom is primed for cross-coupling reactions, and the fluorine atom can potentially participate in nucleophilic aromatic substitution, offering multiple avenues for molecular diversification.

Derivatization via the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, allowing for a variety of derivatization reactions. It can readily react with electrophiles to form stable covalent bonds. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Nucleophilic attack on alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced to a secondary or tertiary amine.

Silylation: Reaction with silylating agents, such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which substitute the active hydrogens on the amine with a trimethylsilyl group. nih.gov

These derivatization methods are fundamental in organic chemistry for building molecular complexity from simple primary amines. mdpi.com

Reactivity at the Bromine Substituent

The bromine atom at the C-6 position of the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C-Br bond, making it susceptible to oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl and substituted aryl compounds. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExampleRoleReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium(0) precursor organic-chemistry.org
Ligand P(t-Bu)₃, PCy₃Stabilizes catalyst, facilitates oxidative addition/reductive elimination organic-chemistry.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species wikipedia.org
Solvent Toluene, Dioxane, THF/H₂OSolubilizes reactants and catalyst wikipedia.org

Fluorine Atom Reactivity within the Pyridine Ring

The fluorine atom at the C-3 position is generally less reactive as a leaving group in nucleophilic aromatic substitution (SNAr) compared to halogens at the C-2 or C-4 positions. quimicaorganica.orgstackexchange.comwikipedia.org Nucleophilic attack on the pyridine ring is favored at positions 2 and 4 because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comwikipedia.org When attack occurs at the C-3 position, this stabilizing resonance structure is not possible. stackexchange.com

However, the reactivity of halogens on a pyridine ring is highly dependent on the reaction conditions and the nature of the nucleophile. sci-hub.se While fluorine is a poor leaving group in some contexts, its high electronegativity strongly polarizes the C-F bond, which can make the attached carbon highly electrophilic and susceptible to attack by certain nucleophiles, sometimes leading to faster reactions compared to other halogens. sci-hub.senih.govacs.org Therefore, under forcing conditions or with highly potent nucleophiles, substitution of the 3-fluoro group could potentially be achieved, though it is not the most favored pathway. The addition of fluorine atoms can also stabilize the aromatic ring, making it more resistant to addition reactions. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property dictates its reactivity towards both electrophiles and nucleophiles.

Compared to benzene, the rate of electrophilic aromatic substitution on pyridine is significantly slower. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack, and under the acidic conditions often required for these reactions, the nitrogen becomes protonated, further deactivating the ring. wikipedia.org When electrophilic substitution does occur, it typically directs to the C-3 position.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. quimicaorganica.orgstackexchange.com

Amination Reactions

One of the most powerful methods for forming C-N bonds on an aryl halide is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl bromides with a wide range of primary and secondary amines. wikipedia.orgchemspider.comorganic-chemistry.orglibretexts.orgacsgcipr.org For this compound, this reaction would occur at the C-6 position, displacing the bromine atom.

The reaction is valued for its broad substrate scope and tolerance of various functional groups, which are often limitations in traditional SNAr or Ullmann condensation reactions. wikipedia.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. chemspider.comlibretexts.org

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination
ComponentExampleRoleReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) precursor chemspider.comlibretexts.org
Ligand BINAP, XantphosStabilizes catalyst, promotes C-N bond formation wikipedia.orgchemspider.com
Base NaOtBu, Cs₂CO₃Deprotonates the amine, facilitates catalyst turnover chemspider.com
Solvent Toluene, DioxaneSolubilizes reactants and catalyst libretexts.org

Hydroboration and Hydrosilylation of Pyridines

Hydroboration and hydrosilylation are reactions that reduce the double bonds of the pyridine ring, leading to the formation of dihydropyridines or fully saturated piperidines. These dearomatization reactions are important for creating valuable saturated N-heterocyclic building blocks. researchgate.net

Hydroboration involves the addition of a B-H bond across a C=C or C=N bond. The hydroboration of pyridines can be catalyzed by various metal complexes (e.g., magnesium, zinc) or achieved under metal-free conditions. nih.govacs.orgrsc.org The regioselectivity of the addition (e.g., 1,2- vs. 1,4-addition) is highly dependent on the catalyst, substrate, and reaction conditions. acs.orgrsc.org For instance, magnesium catalysts have been shown to favor 1,2-hydroboration, while certain acid-initiated boronium cations promote 1,4-selective hydroboration. acs.orgrsc.org

Hydrosilylation involves the addition of a Si-H bond across the unsaturated bonds of the pyridine ring. This reaction is typically catalyzed by transition metal complexes, such as those of ruthenium, iridium, or palladium. nih.govresearchgate.netrsc.orgrsc.org The reaction often proceeds with high regioselectivity. For example, certain ruthenium catalysts are known to be strictly 1,4-selective, while iridium-based systems can favor 1,2-hydrosilylation. nih.govresearchgate.netrsc.org The regioselectivity can also be influenced by the substituents on the pyridine ring; for instance, iridium-catalyzed hydrosilylation of 3-fluoropyridine (B146971) results in selective 1,2-hydrosilylation. rsc.org

Alkylation Reactions (e.g., SN2 Mechanism)

The aminomethyl group at the C2 position of this compound is a primary nucleophilic center, readily participating in alkylation reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of nucleophilic substitution on the aminomethyl group can be inferred from the behavior of similar 2-(aminomethyl)pyridine derivatives.

The lone pair of electrons on the nitrogen atom of the methanamine moiety facilitates its reaction with various electrophiles, such as alkyl halides, through a bimolecular nucleophilic substitution (SN2) mechanism. In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. This process results in the formation of a new carbon-nitrogen bond.

The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, a hallmark of the SN2 pathway. The rate of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the reacting centers. For instance, primary alkyl halides are more reactive towards SN2 reactions than secondary or tertiary halides due to reduced steric hindrance.

Table 1: Theoretical Alkylation Reactions of this compound via SN2 Mechanism

Alkylating AgentProductReaction Conditions
Methyl IodideN-Methyl-(6-bromo-3-fluoropyridin-2-yl)methanamineAprotic polar solvent (e.g., DMF, Acetonitrile)
Ethyl BromideN-Ethyl-(6-bromo-3-fluoropyridin-2-yl)methanamineAprotic polar solvent, mild heating
Benzyl ChlorideN-Benzyl-(6-bromo-3-fluoropyridin-2-yl)methanamineAprotic polar solvent, presence of a non-nucleophilic base

This table is illustrative and based on general principles of SN2 reactions for primary amines.

Mechanistic Insights into Chemical Reactivity

The presence of halogen substituents on the pyridine ring introduces the possibility of alternative and more complex reaction pathways beyond simple N-alkylation.

Investigation of Pyridyne Intermediates

The formation of pyridyne (didehydropyridine) intermediates is a known phenomenon in the chemistry of halopyridines, particularly under strong basic conditions. These highly reactive species are analogues of benzyne and can be generated through the elimination of hydrogen halide from a dihalopyridine or a halopyridine.

In the case of this compound, the presence of both a bromo and a fluoro substituent raises the question of pyridyne intermediate formation. The generation of a pyridyne would likely involve the deprotonation of a ring carbon followed by the loss of a halide ion. The regioselectivity of nucleophilic attack on an unsymmetrical pyridyne is influenced by the electronic effects of the substituents. For instance, electron-withdrawing groups can influence the polarization of the triple bond in the pyridyne intermediate, directing the incoming nucleophile to a specific position.

While the direct investigation of pyridyne intermediates from this compound is not found in the reviewed literature, studies on related 3,4-pyridynes have shown that substituents can significantly influence the regioselectivity of nucleophilic additions by distorting the pyridyne structure. nih.gov

SN2 versus Electron Transfer Dichotomy in Alkylation

While the alkylation of the aminomethyl group is expected to proceed via a classical SN2 mechanism, the possibility of a competing single-electron transfer (SET) pathway cannot be entirely ruled out, especially with certain types of alkylating agents and reaction conditions.

In an SET mechanism, an electron is transferred from the nucleophile (the amine) to the electrophile (the alkyl halide), generating a radical cation and a radical anion, respectively. The radical anion can then fragment to produce an alkyl radical and a halide ion. The alkyl radical can subsequently combine with the aminyl radical cation to form the final product.

The competition between SN2 and SET pathways is a subject of ongoing research in organic chemistry. Factors that can favor an SET mechanism include the use of strong electron-donating nucleophiles, electrophiles with low-lying LUMOs, and photochemical conditions. For instance, reactions of certain 2-halopyridines are believed to proceed through an SRN1 (substitution, nucleophilic, radical, unimolecular) mechanism, which involves electron transfer steps.

Detailed mechanistic studies, such as kinetic analysis, trapping of radical intermediates, and computational modeling, would be necessary to definitively establish the operative mechanism for the alkylation of this compound under various conditions.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 3 Fluoropyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR analysis of (6-Bromo-3-fluoropyridin-2-yl)methanamine would be expected to reveal distinct signals corresponding to the aminomethyl (-CH₂NH₂) protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. The aminomethyl protons would likely appear as a singlet or a broadened signal, while the pyridine protons would exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-4 7.50 - 7.70 Doublet of doublets (dd) JH-H, JH-F
Pyridine H-5 7.30 - 7.50 Triplet or dd JH-H, JH-F
-CH₂NH₂ 3.80 - 4.20 Singlet (s) N/A
-NH₂ 1.50 - 2.50 Broad singlet (br s) N/A

(Note: This table is based on predicted values and analysis of similar structures. Actual experimental data is not available.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum for this compound would show six distinct signals, one for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR. The chemical shifts would indicate the nature of each carbon atom (aromatic, aliphatic) and the influence of the electronegative bromine and fluorine substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C-CH₂NH₂) 155 - 160
C3 (C-F) 150 - 155 (d, JC-F)
C4 125 - 130
C5 120 - 125
C6 (C-Br) 140 - 145
-CH₂- 40 - 45

(Note: This table is based on predicted values and analysis of similar structures. Actual experimental data is not available.)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass is crucial for confirming the elemental formula (C₆H₆BrFN₂) by distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M+ and M+2) of nearly equal intensity, definitively indicating the presence of a single bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of this compound and to confirm its molecular weight. The retention time from the LC provides one level of identification, while the mass spectrum provides another.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is an advanced form of LC-MS that uses smaller stationary phase particles, resulting in higher resolution, increased sensitivity, and faster analysis times. This method would offer a more precise determination of purity and would be capable of separating the target compound from closely related impurities more effectively than standard LC-MS.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a compound by probing its vibrational modes.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Based on the analysis of related aminopyridine derivatives, the following table outlines the predicted IR absorption bands for this compound. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyridine ring and the methylene group are expected in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring will likely produce strong absorptions between 1400 and 1600 cm⁻¹. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region. Spectroscopic investigations of 2-aminopyridine (B139424) have shown that N-H stretching modes are expected in the region of 3250-3480 cm⁻¹ and N-H scissoring vibrations are expected around 1650 cm⁻¹ .

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)3400 - 3500
N-H Stretch (symmetric)3300 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2950
N-H Bend (scissoring)1580 - 1650
C=C and C=N Stretch (pyridine ring)1400 - 1600
C-F Stretch1000 - 1400
C-Br Stretch500 - 600

Fourier-Transform Infrared (FTIR) spectroscopy offers higher resolution and sensitivity compared to traditional IR spectroscopy. An FTIR spectrum of this compound would provide more precise information on its vibrational modes. The analysis of FTIR spectra of various substituted porphyrins has demonstrated the utility of this technique in elucidating complex vibrational structures nih.gov.

The enhanced resolution of FTIR would be particularly beneficial in distinguishing the various C-H bending and ring deformation modes in the fingerprint region (below 1500 cm⁻¹). These detailed spectral features are unique to the molecule and can serve as a definitive fingerprint for its identification.

Table 2: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data and Assignments

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Asymmetric Stretch~3450
Amine (-NH₂)N-H Symmetric Stretch~3350
Methylene (-CH₂-)C-H Asymmetric Stretch~2925
Methylene (-CH₂-)C-H Symmetric Stretch~2855
Pyridine RingC=C/C=N Stretch1580, 1470, 1430
Amine (-NH₂)N-H Scissoring~1620
Methylene (-CH₂-)CH₂ Scissoring~1450
Pyridine RingC-H In-plane Bend1000 - 1300
C-F BondC-F Stretch1200 - 1250
Pyridine RingRing Breathing~990
Pyridine RingC-H Out-of-plane Bend700 - 900
C-Br BondC-Br Stretch550 - 650

X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS)

Powder XRD could be used to characterize the bulk crystalline form of the compound, providing information on its crystal system and unit cell parameters. While specific crystallographic data for the title compound is not available, analysis of similar structures, such as 6-Bromo-2-chloro-3-fluoropyridine, can provide expected ranges for bond lengths and angles nih.gov.

X-ray Absorption Spectroscopy (XAS) could provide information about the local electronic structure and coordination environment of the bromine and fluorine atoms, although this technique is less commonly used for routine characterization of organic molecules.

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Z (molecules per unit cell)4 or 8

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method would be suitable for the analysis of this compound, given its moderate polarity.

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile or methanol). The development of HPLC methods for pyridine and its derivatives often involves careful selection of the mobile phase to achieve good peak shape and resolution helixchrom.comhelixchrom.com. The use of a mass spectrometry-compatible mobile phase would also allow for LC-MS analysis, providing molecular weight confirmation. The progress of reactions involving pyridine derivatives can be effectively monitored using HPLC, as demonstrated in the development of methods for novel synthetic pyridine derivatives researchgate.net.

Table 4: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C

Computational and Theoretical Investigations of 6 Bromo 3 Fluoropyridin 2 Yl Methanamine

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

No published studies were identified that have performed DFT-based geometry optimization or electronic structure analysis on (6-Bromo-3-fluoropyridin-2-yl)methanamine. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule. Furthermore, analysis of the electronic structure would provide insights into the distribution of electron density, molecular electrostatic potential, and atomic charges.

Elucidation of Reaction Mechanisms

There is no available research that employs DFT to elucidate the reaction mechanisms involving this compound. This type of investigation would be valuable for understanding its reactivity, predicting potential reaction pathways, and identifying transition states and activation energies for its chemical transformations.

Computational Thermochemistry Studies

A search of the literature did not yield any computational thermochemistry studies for this compound. These studies are crucial for determining thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the stability and spontaneity of reactions involving the compound.

Molecular Orbital Analysis

No specific molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been published for this compound. This analysis is essential for understanding the compound's electronic properties, reactivity, and potential for use in various applications, as the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters

There are no available studies that computationally predict the spectroscopic parameters of this compound. Such predictions, often made using DFT and other computational methods, are invaluable for interpreting experimental spectra (such as NMR, IR, and UV-Vis) and for the structural characterization of the compound.

Strategic Applications in Chemical Research Involving 6 Bromo 3 Fluoropyridin 2 Yl Methanamine

Precursor for Advanced Heterocyclic Systems

The structural attributes of (6-Bromo-3-fluoropyridin-2-yl)methanamine make it an ideal starting material for the synthesis of a variety of fused heterocyclic systems. The presence of a primary amine and the pyridine (B92270) nitrogen allows for the construction of fused rings, while the bromo and fluoro substituents offer opportunities for further functionalization through cross-coupling reactions.

Synthesis of Pharmaceutically Relevant Scaffolds

This compound serves as a key precursor in the synthesis of pharmaceutically important scaffolds, particularly imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. These core structures are found in numerous therapeutic agents.

The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent feature in many marketed drugs, including Zolpidem and Minodronic acid. nih.gov The synthesis of this scaffold can be efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govresearchgate.netnih.gov In this reaction, a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide react in a single pot to form the imidazo[1,2-a]pyridine core. Substituted 2-aminopyridines, such as this compound, are suitable substrates for this reaction, with electron-withdrawing groups like halogens often leading to good yields. The resulting halogenated imidazo[1,2-a]pyridine can then be further modified to generate a library of potential drug candidates. A closely related synthesis involves the reaction of a 2-aminopyridine with an α-haloketone, which is a classical and widely used method for constructing the imidazo[1,2-a]pyridine ring system. google.comnih.gov

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another critical pharmacophore found in a variety of biologically active molecules, including kinase inhibitors used in oncology. nih.govnih.govjocpr.comnih.gov The synthesis of this scaffold often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine core. Starting from a 2-aminopyridine derivative like this compound, cyclization reactions with various three-carbon synthons can lead to the formation of the pyrido[2,3-d]pyrimidine system. jocpr.com The specific substitution pattern of the starting material allows for the introduction of diverse functional groups at defined positions of the final heterocyclic scaffold.

Table 1: Pharmaceutically Relevant Scaffolds Derived from 2-Aminopyridine Precursors
ScaffoldGeneral Synthetic RouteTherapeutic Relevance
Imidazo[1,2-a]pyridineGroebke-Blackburn-Bienaymé reaction; Reaction with α-haloketonesAnxiolytics, hypnotics, anti-cancer agents
Pyrido[2,3-d]pyrimidineCyclization of 2-aminopyridines with three-carbon synthonsKinase inhibitors, anti-cancer agents, antibiotics

Development of Biologically Active Compounds

The heterocyclic systems derived from this compound exhibit a broad spectrum of biological activities. The inherent features of the precursor, combined with the diversity introduced during the synthesis of the heterocyclic core, contribute to the wide range of pharmacological properties observed.

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable array of biological effects, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. beilstein-journals.org The ability to readily synthesize a library of substituted imidazo[1,2-a]pyridines from precursors like this compound facilitates the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets. beilstein-journals.org For instance, derivatives of imidazo[1,2-a]pyridine have been investigated as PI3Kα inhibitors for cancer therapy. nih.gov

Pyrido[2,3-d]pyrimidine derivatives are particularly well-known for their potent inhibitory activity against various protein kinases, making them a significant area of research in cancer drug discovery. nih.govrsc.org The pyrido[2,3-d]pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the heterocyclic core, which can be controlled by the choice of the starting 2-aminopyridine and other reagents, play a crucial role in determining the potency and selectivity of these inhibitors. nih.gov

Contributions to Ligand Design and Catalysis

The nitrogen atoms in the pyridine ring and the aminomethyl side chain of this compound make it an attractive candidate for the design of novel ligands for coordination chemistry and catalysis. The ability of these nitrogen atoms to coordinate to metal centers can be exploited to create catalysts with unique electronic and steric properties.

Schiff base ligands, formed by the condensation of the primary amine group of this compound with an aldehyde or ketone, can form stable complexes with a variety of transition metals. nih.gov These metal complexes have potential applications in catalysis, including in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the presence of the bromo and fluoro substituents on the pyridine ring. nih.gov

Development of Chemical Probes and Specialized Reagents

Chemical probes are essential tools for studying biological processes and validating drug targets. The unique structural features of this compound make it a valuable starting point for the synthesis of specialized reagents and chemical probes.

One area of significant interest is the development of inhibitors for bromodomains, which are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.gov Dysregulation of bromodomain-containing proteins, such as BRD4, is implicated in various diseases, including cancer and inflammation. nih.gov Pyridine-based scaffolds have been successfully utilized in the design of potent and selective bromodomain inhibitors. google.com The synthesis of such inhibitors can start from functionalized pyridines like this compound, where the aminomethyl group can be elaborated to introduce functionalities that interact with the bromodomain binding pocket. The bromo substituent provides a handle for further diversification through cross-coupling reactions to optimize binding affinity and selectivity.

Table 2: Applications in the Development of Chemical Probes
Target ClassRole of this compoundPotential Application
Bromodomains (e.g., BRD4)Precursor for the synthesis of pyridine-based inhibitorsProbing the role of epigenetic readers in disease; anti-cancer and anti-inflammatory drug discovery

Functional Materials Research

The field of functional materials is continually seeking new organic molecules with specific electronic and photophysical properties. The highly functionalized and aromatic nature of this compound and its derivatives suggests potential applications in this area.

The imidazo[1,2-a]pyridine core, which can be synthesized from this precursor, is known to exhibit interesting photophysical properties, and some derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org The presence of heavy atoms like bromine can influence the photophysical properties, for instance, by promoting intersystem crossing, which could be useful in specific applications. Further research is needed to fully explore the potential of materials derived from this compound in this domain.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Bromo-3-fluoropyridin-2-yl)methanamine?

  • Methodology : Begin with halogenated pyridine precursors. For example, bromination at the 6-position and fluorination at the 3-position can be achieved via nucleophilic aromatic substitution (SNAr) using K₂CO₃ as a base in DMF at 80–100°C. Subsequent amination of the pyridine ring with ammonia or methylamine under controlled pH (8–10) yields the methanamine derivative. Purification involves column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for -CH₂NH₂; δ 7.5–8.5 ppm for pyridine protons) and ¹³C NMR confirm substitution patterns.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-F/Br vibrations).
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What are the stability considerations for this compound?

  • Handling : Store under inert gas (argon) at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers (e.g., H₂O₂), which may lead to dehalogenation or amine oxidation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and selectivity?

  • Optimization : Microwave irradiation (140°C, 10–15 min) accelerates SNAr reactions, reducing side products like dihalogenated byproducts. Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids can introduce additional substituents while retaining the methanamine group. Yields improve from ~60% (conventional heating) to >85% .

Q. What is the role of bromine and fluorine substituents in biological activity?

  • Structure-Activity Relationship (SAR) :

Substituent Position Effect Reference
Bromo6Enhances electrophilicity for covalent binding to cysteine residues in enzymes
Fluoro3Increases metabolic stability and membrane permeability via reduced CYP450 metabolism
Methyl3 (analog)Steric hindrance reduces target affinity by ~40% compared to fluoro

Q. How to address conflicting crystallographic data during structural analysis?

  • Resolution : Use SHELX suite (SHELXL for refinement) to model disorder or twinning. High-resolution data (<1.0 Å) and validation tools (e.g., R₁ factor <5%, wR₂ <10%) ensure accuracy. For ambiguous electron density, DFT calculations (B3LYP/6-31G*) can supplement experimental data .

Q. What strategies mitigate byproduct formation during amination?

  • Selectivity Control :

  • Use Boc-protected amines to prevent over-alkylation.
  • Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/DCM) to enhance reaction efficiency.
  • Monitor pH rigorously (pH 9–10) to avoid hydrolysis of intermediates .

Data Contradiction Analysis

Q. Why do biological assays show variable IC₅₀ values across studies?

  • Key Factors :

  • Solvent Effects : DMSO (>1% v/v) may destabilize protein targets, leading to inflated IC₅₀ values.
  • Protonation State : The amine group’s pKa (~9.5) affects binding in physiological vs. assay conditions (pH 7.4). Use buffer systems (e.g., HEPES) to maintain consistent pH .

Q. How to reconcile discrepancies in reported synthetic yields?

  • Root Causes :

  • Impurity in Starting Materials : Halogenated pyridines with >98% purity reduce side reactions.
  • Oxygen Sensitivity : Trace O₂ in reactions can oxidize methanamine to nitriles. Use degassed solvents and Schlenk techniques for reproducibility .

Methodological Recommendations

  • Spectral Reference : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) for novel derivatives.
  • High-Throughput Screening : Pair with analogs (e.g., 6-chloro-3-fluoropyridin-2-yl derivatives) to establish SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.